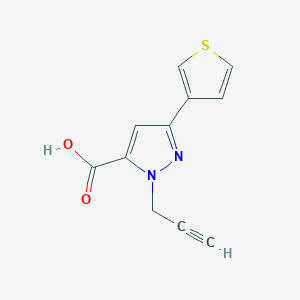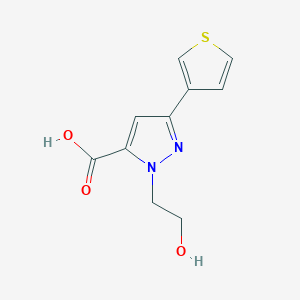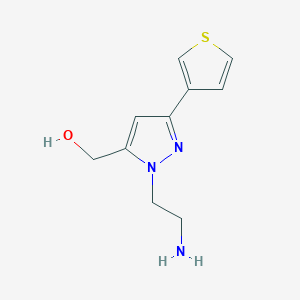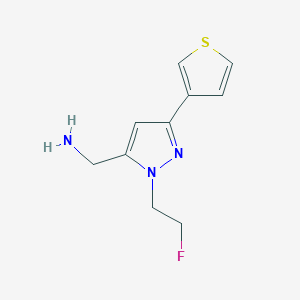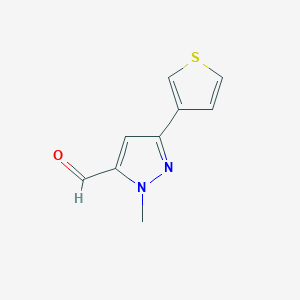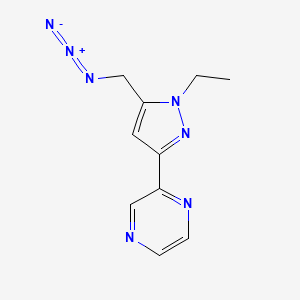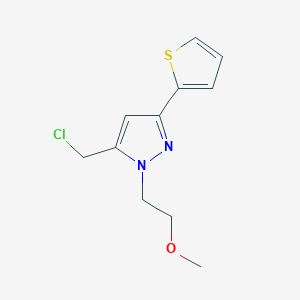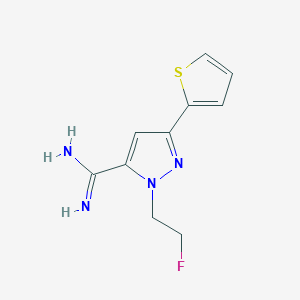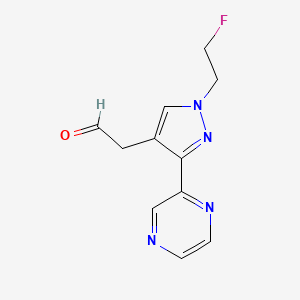
2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Descripción general
Descripción
2-(1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde (2FE-PP) is a compound that has recently gained attention in the scientific community due to its unique chemical structure and potential applications in the field of synthetic chemistry. It has a wide range of uses in the laboratory, including as a reagent in organic synthesis, as a catalyst, and as a ligand for metal complexes. It has also been studied for its potential therapeutic applications, such as in anti-cancer drug development.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Researchers have synthesized various pyrazole compounds, including those with fluoro-substituted rings, and characterized their crystal structures using X-ray single crystal structure determination. These studies provide insights into the molecular structure and potential reactivity of similar compounds (Loh et al., 2013).
Antimicrobial Applications
- Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial activities. Such studies aim to develop new heterocyclic compounds with potential use in combating microbial infections (Al-Ghamdi, 2019).
- Other research has focused on synthesizing pyrazolines and thiazolidinones with potential antimicrobial activity, expanding the possible applications of these compounds in the medical field (Mistry, Desai, & Desai, 2016).
Photophysical and Chemosensory Properties
- The synthesis and investigation of pyrazoline derivatives as fluorescent chemosensors for metal ion detection, particularly Fe3+, highlights their potential use in environmental and analytical chemistry (Khan, 2020).
Antioxidant and DNA Binding Activities
- Some studies have explored the antioxidant activities of pyrazole derivatives, as well as their potential to bind to DNA, suggesting applications in biomedical research and possibly in the development of therapeutic agents (Kitawat & Singh, 2014).
Synthesis of Novel Heterocycles
- Research has been conducted on synthesizing novel heterocycles based on pyrazole carbaldehydes, which could have applications in developing new pharmaceuticals or materials (Baashen et al., 2017).
Fluorinated Compounds Synthesis
- Studies have also been done on synthesizing fluorinated benzothiazepines and pyrazolines, indicating potential applications in creating new compounds with unique properties (Jagadhani, Kundlikar, & Karale, 2015).
Propiedades
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazol-4-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c12-2-5-16-8-9(1-6-17)11(15-16)10-7-13-3-4-14-10/h3-4,6-8H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPSZAHXYQMBDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C=C2CC=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



